An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
1-Bromo-5-fluoropentane is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₅H₁₀BrF | [2] |
| Molecular Weight | 169.04 g/mol | [2] |
| CAS Number | 407-97-6 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 162 °C | [1][3] |
| Density | ~1.36 - 1.37 g/cm³ | [1] |
| Refractive Index (n20D) | ~1.44 | [1] |
| Flash Point | 50 °C | [3] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [4] |
| Purity (typical) | ≥ 98% (GC) | [1] |
Spectral Data (Note on Availability)
A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 1-Bromo-5-fluoropentane. While commercial suppliers confirm the identity and purity of their products, the raw spectral data is not typically disclosed. For research purposes, it is recommended that users acquire and interpret their own analytical data upon receipt of the compound. One supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and/or purity.
Synthesis of 1-Bromo-5-fluoropentane
Several synthetic routes to 1-Bromo-5-fluoropentane have been reported, generally involving the introduction of either the bromo or fluoro substituent onto a C5 backbone.
General Synthetic Pathways
Two common laboratory-scale methods are:
-
From 5-Bromopentan-1-ol: This method involves the fluorination of 5-Bromopentan-1-ol using a suitable fluorinating agent. One cited method uses diethylamino-sulfur trifluoride (DAST) in dichloromethane.[2]
-
From 1,5-Dibromopentane: This approach involves a nucleophilic substitution reaction where one of the bromine atoms is displaced by a fluoride ion.[5]
A general workflow for the synthesis starting from a pentanol derivative is illustrated below.
Caption: General workflow for synthesizing 1-Bromo-5-fluoropentane.
Illustrative, Non-Specific Experimental Protocol (Adapted from similar syntheses)
Disclaimer: The following protocol is a generalized procedure adapted from syntheses of similar compounds and has not been verified for 1-Bromo-5-fluoropentane. It is intended for illustrative purposes only. Researchers should consult relevant literature and perform their own optimization and safety assessments.
Objective: To synthesize 1-Bromo-5-fluoropentane from 5-Bromopentan-1-ol.
Materials:
-
5-Bromopentan-1-ol
-
Diethylamino-sulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromopentan-1-ol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-Bromo-5-fluoropentane.
Chemical Reactivity and Applications
The chemical utility of 1-Bromo-5-fluoropentane stems from the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to nucleophilic attack and Grignard reagent formation than the relatively inert C-F bond under typical conditions.
Nucleophilic Substitution Reactions
The bromine atom serves as a good leaving group in Sₙ2 reactions, allowing for the introduction of various nucleophiles at the C1 position while preserving the fluorine atom at C5.[4]
Caption: General scheme of nucleophilic substitution on 1-Bromo-5-fluoropentane.
This reactivity is exploited in the synthesis of various pharmaceutical intermediates. For example, it is a key precursor in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives, which are utilized as µ-opioid receptor imaging agents in Positron Emission Tomography (PET).[5][6]
Grignard Reagent Formation
The C-Br bond can readily undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent, 5-fluoropentylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Caption: Pathway for Grignard reagent formation and subsequent reaction.
Applications in Drug Development and Materials Science
The ability to introduce a fluorinated pentyl chain is highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic properties of drug candidates.[1] Beyond pharmaceuticals, 1-Bromo-5-fluoropentane is also used in the development of fluorinated polymers, which are known for their high chemical resistance and thermal stability, making them suitable for applications such as specialized coatings and sealants.[1]
Safety and Handling
1-Bromo-5-fluoropentane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Signaling Pathways
No information was found in the searched literature to suggest that 1-Bromo-5-fluoropentane is directly involved in biological signaling pathways. Its primary role in the context of drug development and life sciences appears to be as a synthetic building block rather than a bioactive molecule itself.
Conclusion
1-Bromo-5-fluoropentane is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of pharmaceuticals and fluorinated materials. Its bifunctional nature allows for selective reactions, making it an attractive tool for chemists. While a substantial amount of information exists regarding its physical properties and general reactivity, there is a notable absence of publicly available, detailed experimental protocols and spectral characterization data. This guide consolidates the current knowledge and highlights the areas where further data is needed to fully support its application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-5-fluoropentane synthesis - chemicalbook [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-5-fluoropentane, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]
